molecular formula C16H14N2O2 B5836224 2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid

2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid

Cat. No.: B5836224
M. Wt: 266.29 g/mol
InChI Key: RDGZBHLKTSQBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a quinoline moiety fused to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid typically involves the reaction of substituted methyl 2-N-methylamino benzoate with chlorosulfonyl acetyl chloride, followed by cyclization in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . This method yields quinolinone derivatives, which can be further processed to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to bind to peroxisome proliferator-activated receptor delta (PPARδ), influencing various metabolic pathways and exerting its effects through modulation of gene expression .

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid stands out due to its unique combination of a quinoline moiety with a benzoic acid structure, providing distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as PPARδ, further highlights its potential in therapeutic applications.

Properties

IUPAC Name

2-(3,4-dihydroquinolin-2-ylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)12-6-2-4-8-14(12)18-15-10-9-11-5-1-3-7-13(11)17-15/h1-8H,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGZBHLKTSQBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC2=CC=CC=C21)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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